molecular formula C20H24N2O5 B4171577 N-(4-methoxy-2-nitrophenyl)-4-(4-propylphenoxy)butanamide

N-(4-methoxy-2-nitrophenyl)-4-(4-propylphenoxy)butanamide

Cat. No. B4171577
M. Wt: 372.4 g/mol
InChI Key: LCUDFROONBISRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxy-2-nitrophenyl)-4-(4-propylphenoxy)butanamide, also known as GW501516, is a synthetic drug that has been extensively researched for its potential therapeutic effects. It is a peroxisome proliferator-activated receptor delta (PPARδ) agonist that has been shown to have beneficial effects on lipid metabolism, glucose homeostasis, and endurance performance.

Mechanism of Action

N-(4-methoxy-2-nitrophenyl)-4-(4-propylphenoxy)butanamide works by activating PPARδ, which regulates the expression of genes involved in lipid metabolism and glucose homeostasis. This leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, as well as decreased lipid storage in adipose tissue.
Biochemical and Physiological Effects
N-(4-methoxy-2-nitrophenyl)-4-(4-propylphenoxy)butanamide has been shown to have several beneficial effects on lipid metabolism and glucose homeostasis. It has been shown to increase high-density lipoprotein (HDL) cholesterol levels and decrease triglyceride levels in animal models. It has also been shown to improve glucose tolerance and insulin sensitivity in obese and diabetic animals.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-methoxy-2-nitrophenyl)-4-(4-propylphenoxy)butanamide is its specificity for PPARδ, which allows for targeted modulation of lipid metabolism and glucose homeostasis. However, its potential use as a performance-enhancing drug raises ethical concerns and may limit its use in research.

Future Directions

Future research on N-(4-methoxy-2-nitrophenyl)-4-(4-propylphenoxy)butanamide could focus on its potential therapeutic effects in specific conditions, such as cardiovascular disease and diabetes. It could also investigate its potential use as a performance-enhancing drug in athletics and the ethical implications of such use. Additionally, further studies could explore the mechanisms underlying its effects on lipid metabolism and glucose homeostasis.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-4-(4-propylphenoxy)butanamide has been extensively studied for its potential therapeutic effects in a variety of conditions, including obesity, diabetes, and cardiovascular disease. It has also been investigated for its potential use as a performance-enhancing drug in athletics.

properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-4-(4-propylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5/c1-3-5-15-7-9-16(10-8-15)27-13-4-6-20(23)21-18-12-11-17(26-2)14-19(18)22(24)25/h7-12,14H,3-6,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUDFROONBISRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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